Propyl-3-hydroxypropylnitrosamine

Description

This discrepancy suggests either a nomenclature inconsistency in the query or a lack of available data on the exact compound specified. For transparency, this article will focus on N-Bis(2-hydroxypropyl)nitrosamine (CAS 53609-64-6) as the closest available reference.

Properties

CAS No. |

40911-00-0 |

|---|---|

Molecular Formula |

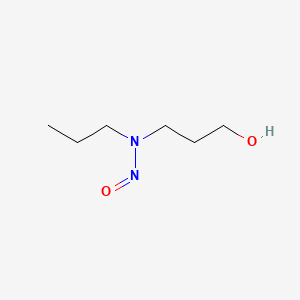

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)-N-propylnitrous amide |

InChI |

InChI=1S/C6H14N2O2/c1-2-4-8(7-10)5-3-6-9/h9H,2-6H2,1H3 |

InChI Key |

JMADQOSLSDTSPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCCO)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-3-hydroxypropylnitrosamine typically involves the nitrosation of secondary amines with nitrite under acidic conditions . The reaction can be represented as follows:

R2NH+NO2−+H+→R2N-NO+H2O

where ( \text{R}_2\text{NH} ) represents the secondary amine, and ( \text{NO}_2^- ) is the nitrite ion .

Industrial Production Methods

Industrial production of nitrosamines, including this compound, often involves similar nitrosation reactions but on a larger scale. The process requires stringent control of reaction conditions to minimize the formation of unwanted by-products and to ensure the safety of the production environment .

Chemical Reactions Analysis

Types of Reactions

Propyl-3-hydroxypropylnitrosamine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products.

Reduction: Reduction reactions can convert the nitroso group back to the corresponding amine.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for nitrosation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields the corresponding amine .

Scientific Research Applications

Propyl-3-hydroxypropylnitrosamine has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and mechanisms of nitrosamines.

Biology: Research on its biological effects helps in understanding the carcinogenic potential of nitrosamines.

Medicine: It is studied for its potential impacts on human health, particularly its role as a carcinogen.

Mechanism of Action

The mechanism by which Propyl-3-hydroxypropylnitrosamine exerts its effects involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to DNA damage and potentially causing cancer . The primary pathway involves enzymatic α-hydroxylation, followed by the formation of a diazonium ion, which can alkylate DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Nitrosamines

Note: No direct comparative data for Propyl-3-hydroxypropylnitrosamine or N-Bis(2-hydroxypropyl)nitrosamine is provided in the evidence. The following analysis is inferred from general nitrosamine chemistry and structural analogs.

Structural Analogues and Key Differences

Table 1: Comparison of Selected Nitrosamines

Key Observations :

- Molecular Weight : The hydroxypropyl substituents contribute to a higher molecular weight (162.19 g/mol) compared to NDMA (74.08 g/mol) and NDEA (102.14 g/mol).

Toxicity and Carcinogenicity

For example:

- NDMA: Classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.